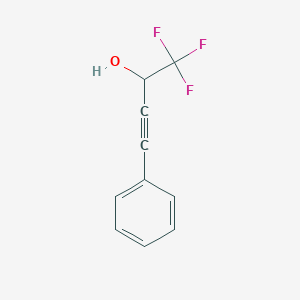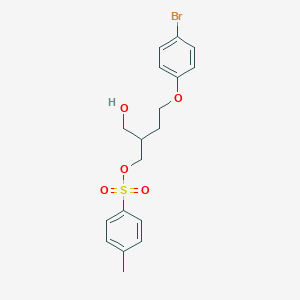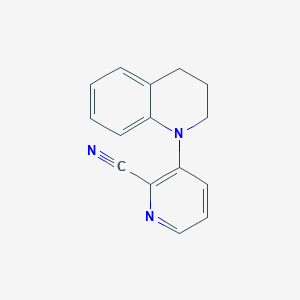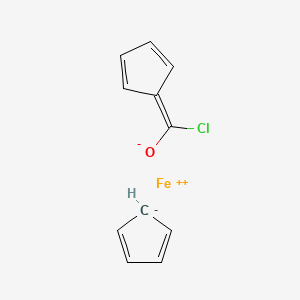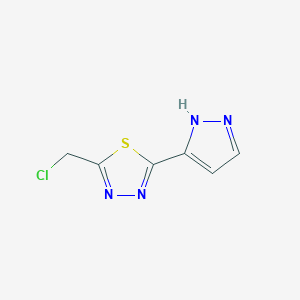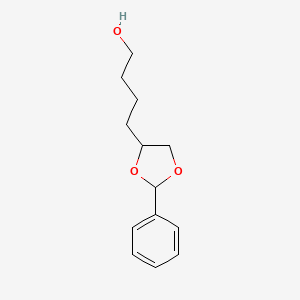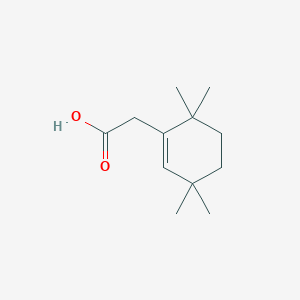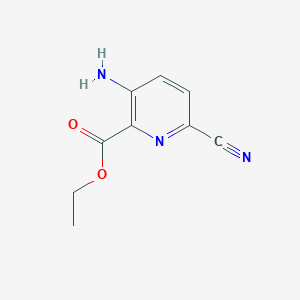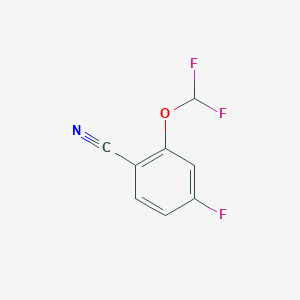
2-(Difluoromethoxy)-4-fluorobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethoxy)-4-fluorobenzonitrile: is an organic compound with the molecular formula C8H5F2NO It is a derivative of benzonitrile, where the benzene ring is substituted with a difluoromethoxy group at the 2-position and a fluorine atom at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)-4-fluorobenzonitrile typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of 2-fluoro-4-nitrobenzonitrile with difluoromethoxy anion under basic conditions. The reaction is carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Difluoromethoxy)-4-fluorobenzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines in polar aprotic solvents.
Major Products:
Oxidation: Formation of 2-(difluoromethoxy)-4-fluorobenzoic acid.
Reduction: Formation of 2-(difluoromethoxy)-4-fluoroaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 2-(Difluoromethoxy)-4-fluorobenzonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis .
Biology and Medicine: In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals and agrochemicals .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes and polymers. Its unique properties make it suitable for applications requiring specific chemical functionalities .
Mécanisme D'action
The mechanism of action of 2-(Difluoromethoxy)-4-fluorobenzonitrile involves its interaction with various molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The difluoromethoxy and fluoro groups can influence the compound’s lipophilicity and electronic properties, impacting its behavior in chemical and biological systems .
Comparaison Avec Des Composés Similaires
Benzonitrile: The parent compound without the difluoromethoxy and fluoro substituents.
2-(Difluoromethoxy)benzonitrile: Lacks the additional fluoro group at the 4-position.
4-Fluorobenzonitrile: Lacks the difluoromethoxy group at the 2-position.
Comparison: 2-(Difluoromethoxy)-4-fluorobenzonitrile is unique due to the presence of both difluoromethoxy and fluoro substituents, which impart distinct electronic and steric properties. These substituents can enhance the compound’s reactivity and interactions with other molecules compared to its simpler analogs .
Propriétés
Formule moléculaire |
C8H4F3NO |
|---|---|
Poids moléculaire |
187.12 g/mol |
Nom IUPAC |
2-(difluoromethoxy)-4-fluorobenzonitrile |
InChI |
InChI=1S/C8H4F3NO/c9-6-2-1-5(4-12)7(3-6)13-8(10)11/h1-3,8H |
Clé InChI |
NHULGJLESSCSTP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)OC(F)F)C#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
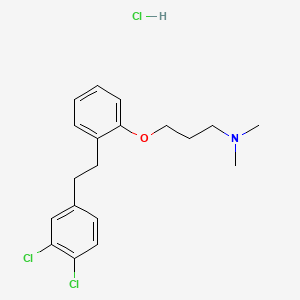
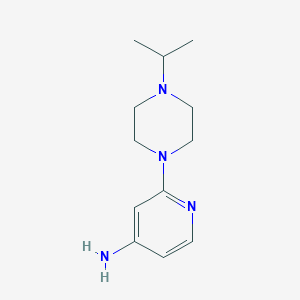
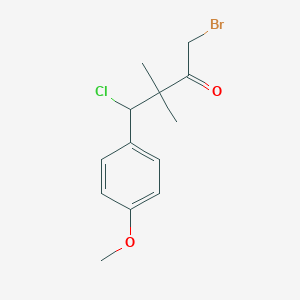
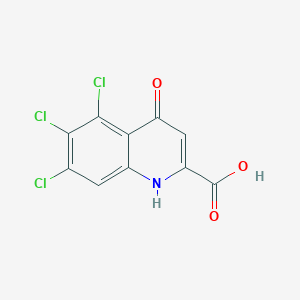
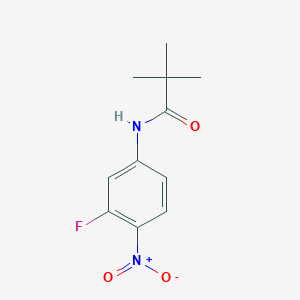
![2,3-dichloro-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B8677834.png)
